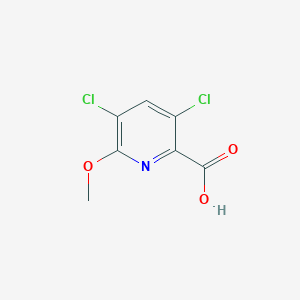

3,5-Dichloro-6-methoxypyridine-2-carboxylic acid

説明

3,5-Dichloro-6-methoxypyridine-2-carboxylic acid is a halogenated pyridine derivative characterized by a carboxylic acid group at position 2, a methoxy group at position 6, and chlorine atoms at positions 3 and 3. This substitution pattern confers unique physicochemical properties, including enhanced acidity from the carboxylic acid group and steric/electronic effects from the chlorine and methoxy substituents.

特性

分子式 |

C7H5Cl2NO3 |

|---|---|

分子量 |

222.02 g/mol |

IUPAC名 |

3,5-dichloro-6-methoxypyridine-2-carboxylic acid |

InChI |

InChI=1S/C7H5Cl2NO3/c1-13-6-4(9)2-3(8)5(10-6)7(11)12/h2H,1H3,(H,11,12) |

InChIキー |

LTYWSPAEUUTRAA-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=C(C(=N1)C(=O)O)Cl)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3,5-Dichloro-6-methoxypyridine-2-carboxylic acid involves the reaction of 2-amino-6-methoxypyridine with cuprous chloride . The reaction conditions typically include the use of organic solvents such as ether or chloroform, and the process may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance efficiency and safety in industrial settings.

化学反応の分析

Types of Reactions

3,5-Dichloro-6-methoxypyridine-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Hydrolysis: The methoxy group can be hydrolyzed to form a hydroxyl group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution: Products include derivatives with different functional groups replacing the chlorine atoms.

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products can include alcohols or amines.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 3,5-Dichloro-6-methoxypyridine-2-carboxylic acid derivatives against multidrug-resistant pathogens. Research indicates that these compounds exhibit structure-dependent antimicrobial activity against Gram-positive bacteria and fungi. For example, derivatives tested against Staphylococcus aureus and Candida auris demonstrated promising results, suggesting their potential as novel antimicrobial agents .

Anticancer Properties

In addition to its antimicrobial properties, 3,5-Dichloro-6-methoxypyridine-2-carboxylic acid has shown anticancer activity. A specific derivative was tested in an A549 human lung cancer cell culture model and exhibited significant cytotoxic effects. This suggests that the compound could be further developed for therapeutic applications in cancer treatment .

Agricultural Applications

Herbicidal Activity

The compound has been explored for its herbicidal properties. Specifically, it has been utilized in the development of herbicides targeting specific weed species. Its mechanism of action involves disrupting key metabolic pathways in plants, thereby inhibiting growth and leading to effective weed management strategies .

Materials Science

Polymer Chemistry

3,5-Dichloro-6-methoxypyridine-2-carboxylic acid can also be utilized in polymer chemistry. Its ability to form conjugates with various functional groups makes it suitable for creating novel polymeric materials with enhanced properties. These materials can be tailored for specific applications, such as drug delivery systems or biodegradable plastics .

Data Table: Summary of Applications

作用機序

The mechanism of action of 3,5-Dichloro-6-methoxypyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .

類似化合物との比較

Substitution Patterns and Physicochemical Properties

The table below compares key structural and physical properties of 3,5-dichloro-6-methoxypyridine-2-carboxylic acid with related pyridine derivatives:

| Compound Name | Substituents (Positions) | Melting Point (°C) | Acidity (pKa) | Key Functional Groups |

|---|---|---|---|---|

| 3,5-Dichloro-6-methoxypyridine-2-carboxylic acid | Cl (3,5), OCH₃ (6), COOH (2) | Not reported | Inferred lower than dicarboxylic acids | Carboxylic acid, methoxy, Cl |

| 6-Methoxypyridine-2-carboxylic acid | OCH₃ (6), COOH (2) | 129–130 | ~4.5–5.0 | Carboxylic acid, methoxy |

| 5-Methoxypyridine-2-carboxylic acid | OCH₃ (5), COOH (2) | 167 | ~4.5–5.0 | Carboxylic acid, methoxy |

| Pyridine-2,5-dicarboxylic acid | COOH (2,5) | 235–237 | ~1.5–2.5 | Two carboxylic acids |

| Methyl 6-chloronicotinate | Cl (6), COOCH₃ (2) | Not reported | Ester: less acidic | Ester, Cl |

Key Observations :

- Acidity: The presence of two carboxylic acid groups in pyridine-2,5-dicarboxylic acid significantly increases acidity (pKa ~1.5–2.5) compared to mono-carboxylic analogs like 6-methoxypyridine-2-carboxylic acid (pKa ~4.5–5.0) .

- Melting Points : Methoxy substitution at position 6 (mp 129–130°C) vs. position 5 (mp 167°C) in pyridine-2-carboxylic acids highlights the impact of substituent position on crystallinity .

生物活性

3,5-Dichloro-6-methoxypyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3,5-Dichloro-6-methoxypyridine-2-carboxylic acid is C₈H₆Cl₂N O₃. It features:

- Chlorine atoms at the 3 and 5 positions.

- A methoxy group at the 6 position.

- A carboxylic acid group at the 2 position.

This unique arrangement of functional groups contributes to its reactivity and biological interactions, making it a valuable pharmacophore in drug development.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : It can bind to specific enzymes, inhibiting their activity. This is particularly relevant in metabolic pathways where enzyme modulation is crucial for therapeutic effects.

- Receptor Interaction : The compound may interact with various receptors, influencing cellular signaling pathways and potentially leading to therapeutic outcomes.

Antimicrobial Properties

Research indicates that 3,5-Dichloro-6-methoxypyridine-2-carboxylic acid exhibits notable antimicrobial activity. It has been tested against various pathogens, showing effectiveness against:

- Gram-positive bacteria : Such as Staphylococcus aureus and Klebsiella pneumoniae.

- Fungi : Including Candida auris and Aspergillus fumigatus.

These findings suggest its potential as a lead compound in developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies have demonstrated its ability to inhibit cancer cell proliferation through:

- Cytotoxic Effects : It has been tested on various cancer cell lines, exhibiting selective toxicity towards malignant cells while sparing normal cells.

- Mechanisms of Action : The compound's efficacy may stem from its ability to disrupt cellular processes critical for cancer cell survival and proliferation .

Case Studies

- Antimicrobial Efficacy Study :

- Cytotoxicity Assessment :

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4,6-Dichloro-5-methoxypyridine-2-carboxylic acid | Chlorine at 4 and 6 positions | Different positioning affects reactivity |

| 2,4-Dichloro-6-methoxypyridine | Chlorine at 2 and 4 positions | Variation alters chemical behavior |

| 5,6-Dichloronicotinic acid | Chlorine at 5 and 6 positions | Similar structure but different activities |

This table illustrates how variations in the positioning of functional groups can significantly influence the biological activity of pyridine derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。